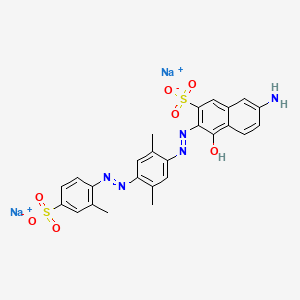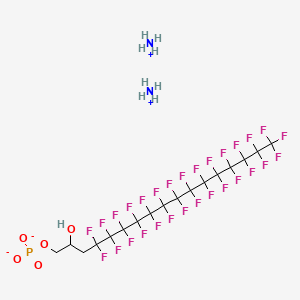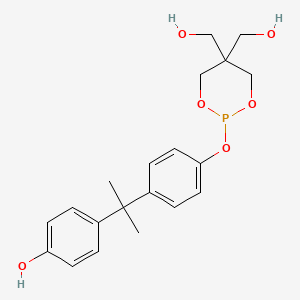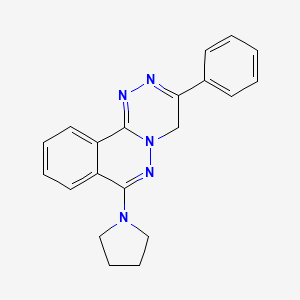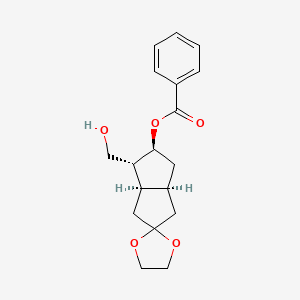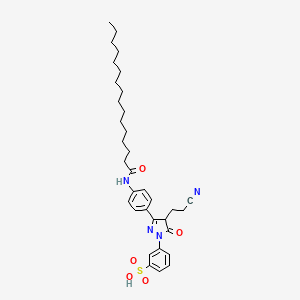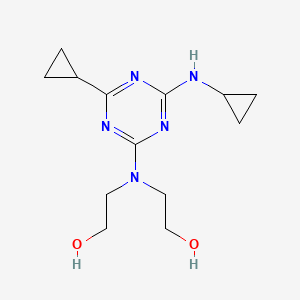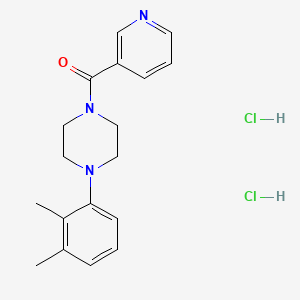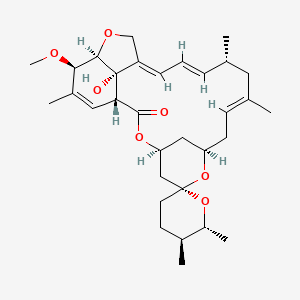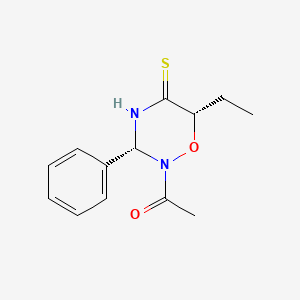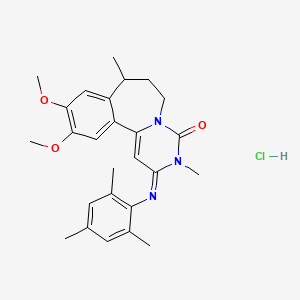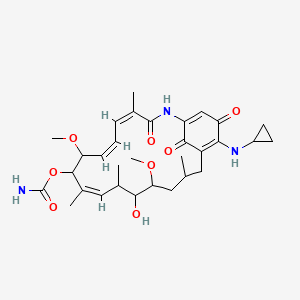
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex organic compound known for its significant biological activities. This compound belongs to the class of ansamycin antibiotics and is structurally related to geldanamycin . It is characterized by its macrocyclic lactam structure and has been studied extensively for its potential therapeutic applications, particularly in oncology .
Métodos De Preparación
The synthesis of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the macrocyclic core: This involves the cyclization of a linear precursor molecule through a series of condensation reactions.
Functional group modifications: Introduction of hydroxyl, methoxy, and carbamate groups through selective reactions.
Cyclopropylamino addition: The final step involves the addition of the cyclopropylamino group under specific reaction conditions.
Análisis De Reacciones Químicas
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of macrocyclic lactams.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins involved in cell signaling pathways.
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of 19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate involves the inhibition of Hsp90 . By binding to the ATP-binding pocket of Hsp90, the compound prevents the proper folding and function of client proteins, leading to their degradation. This disruption of protein homeostasis can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
19-(Cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is similar to other ansamycin antibiotics such as geldanamycin and macbecin . it is unique due to the presence of the cyclopropylamino group, which enhances its binding affinity to Hsp90 and potentially reduces its toxicity . Other similar compounds include:
Geldanamycin: Known for its potent antitumor activity but limited by hepatotoxicity.
Macbecin: Another Hsp90 inhibitor with antitumor properties.
These comparisons highlight the unique structural features and potential advantages of this compound in therapeutic applications.
Propiedades
Número CAS |
71952-91-5 |
|---|---|
Fórmula molecular |
C31H43N3O8 |
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
[(4Z,6Z,10Z)-19-(cyclopropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-16-12-21-26(33-20-10-11-20)23(35)15-22(28(21)37)34-30(38)17(2)8-7-9-24(40-5)29(42-31(32)39)19(4)14-18(3)27(36)25(13-16)41-6/h7-9,14-16,18,20,24-25,27,29,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8-,19-14- |
Clave InChI |
YMKRDDRXRHTMGF-QROFUBQGSA-N |
SMILES isomérico |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)\C)OC)OC(=O)N)/C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NC3CC3)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
